molecular formula C14H21NO2 B7873877 Tert-butyl 4-amino-4-phenylbutanoate

Tert-butyl 4-amino-4-phenylbutanoate

Cat. No.: B7873877
M. Wt: 235.32 g/mol
InChI Key: DUUZCBRONWTBJF-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-phenylbutanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-phenylbutanoate typically involves the esterification of 4-amino-4-phenylbutanoic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-amino-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-phenylbutanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the tert-butyl and phenyl groups enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-amino-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUZCBRONWTBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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